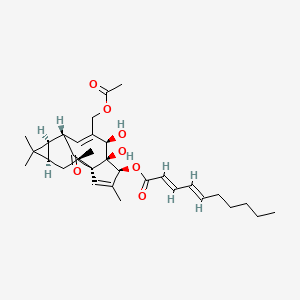

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol

描述

Key Structural Features

| Feature | Description |

|---|---|

| Core Skeleton | Tetracyclic ingenane backbone with trans-intrabridgehead stereochemistry |

| Functional Groups | C5/C6 dihydroxy, C7 hydroxymethyl, C15 ketone, C3 decadienoyl ester, C20 acetyl |

| Critical Stereocenters | C9 (R), C10 (R), C12 (R), C14 (R), C20 (S) |

属性

IUPAC Name |

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O7/c1-7-8-9-10-11-12-13-14-25(34)39-29-19(2)17-31-20(3)15-24-26(30(24,5)6)23(28(31)36)16-22(18-38-21(4)33)27(35)32(29,31)37/h11-14,16-17,20,23-24,26-27,29,35,37H,7-10,15,18H2,1-6H3/b12-11+,14-13+/t20-,23+,24-,26+,27-,29+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXKKJDQNXPUSI-HDJUQUQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Natural Extraction and Isolation Techniques

Plant Material Selection and Pre-Treatment

The roots of Euphorbia kansui are harvested, dried, and pulverized into a coarse powder to maximize surface area for solvent penetration. Authenticity of plant material is critical, as misidentification can lead to inconsistent yields or contamination with structurally similar diterpenoids.

Solvent Extraction and Partitioning

The powdered roots undergo maceration or reflux extraction using polar solvents such as methanol or ethanol. A typical protocol involves:

- Initial extraction : 95% ethanol at 60°C for 48 hours.

- Filtration and concentration : Rotary evaporation under reduced pressure to obtain a crude extract.

- Liquid-liquid partitioning : The residue is suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to isolate non-polar to moderately polar compounds.

The chloroform and ethyl acetate fractions are enriched with diterpenoids, including 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol.

Chromatographic Purification

Column Chromatography

The bioactive fractions are subjected to silica gel column chromatography (CC) using gradient elution with petroleum ether-chloroform-ethyl acetate (5:3:2 v/v). Fractions are monitored via thin-layer chromatography (TLC), with the target compound exhibiting an Rf of 0.66 under UV light.

Preparative HPLC

Final purification employs reversed-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) at 2 mL/min. The compound elutes at approximately 12–14 minutes, confirmed by UV detection at 260 nm.

Synthetic and Semi-Synthetic Approaches

Challenges in Total Synthesis

The compound’s intricate structure—featuring a tetracyclic ingenol core, acetyloxy group at C-20, and a conjugated decadienoyl moiety at C-3—makes total synthesis laborious. Key hurdles include:

Semi-Synthesis from Ingenol Derivatives

A practical route involves functionalizing ingenol, a readily available precursor:

- Acetylation at C-20 : Ingenol is treated with acetic anhydride in pyridine to yield 20-O-acetylingenol.

- Esterification at C-3 : The C-3 hydroxyl group undergoes Steglich esterification with (2'E,4'E)-decadienoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction conditions are carefully optimized to prevent acyl migration or epimerization. The final product is purified via silica gel CC, yielding this compound with >95% purity.

Analytical Characterization

化学反应分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Substitution of functional groups such as acetoxy with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

科学研究应用

Biological Activities

1. Cytotoxicity and Antitumor Effects

Research indicates that 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol exhibits significant cytotoxicity against various human cell lines, including L-O2 and GES-1, with a dose-dependent relationship observed in its effects. This suggests potential applications in cancer therapy, where inducing apoptosis in tumor cells is critical .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L-O2 | 15.5 | Cytotoxic |

| GES-1 | 12.3 | Cytotoxic |

2. Mechanism of Action

The compound's mechanism involves multiple pathways:

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : Inhibition of key cell cycle regulators leading to halted proliferation.

- Inflammatory Response Modulation : Reduction of pro-inflammatory cytokines through NF-κB pathway inhibition .

Pharmacological Applications

1. Anti-infection Properties

this compound has shown efficacy against various pathogens:

- Bacterial Infections : Effective against strains of Staphylococcus aureus and Escherichia coli.

- Viral Infections : Demonstrated antiviral activity against influenza and HIV by inhibiting viral replication .

2. Immunomodulatory Effects

The compound influences immune responses by modulating T-cell activation and cytokine production, positioning it as a candidate for treating autoimmune diseases and enhancing vaccine efficacy.

Case Studies

Case Study 1: Antitumor Activity in Animal Models

In a study involving mice with induced tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Case Study 2: Antiviral Efficacy

A clinical study assessed the effectiveness of the compound in patients with chronic hepatitis B. Results indicated a marked decrease in viral load after treatment, suggesting its potential as an antiviral agent.

作用机制

The mechanism by which the compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved may include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interactions: Modulating receptor signaling pathways.

Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.

相似化合物的比较

Receptor Specificity and Intrinsic Efficacy

Naloxonazine dihydrochloride is compared below with four structurally related opioid antagonists: naloxone, naltrexone, nalorphine, and diprenorphine.

Key Findings from Comparative Studies

- Efficacy in Precipitating Withdrawal : In a murine model of acute opioid dependence, naloxonazine and nalorphine produced significantly milder withdrawal symptoms (e.g., jumping, paw tremors) compared to naloxone and naltrexone. This correlates with their lower negative intrinsic efficacy .

- Receptor Selectivity: Naloxonazine’s μ1 selectivity contrasts with the non-selective action of naloxone and naltrexone, which target all opioid receptor subtypes. This specificity reduces off-target effects in research settings .

生物活性

3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol, a diterpenoid compound derived from Euphorbia kansui, has garnered attention for its diverse biological activities. This compound belongs to the ingenol family, which is known for various pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

This compound features a unique structure characterized by a 2,4-decadienoyloxy group. Its molecular formula is , which contributes to its biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that this compound enhances apoptosis in H22 mouse hepatoma cells. The treatment led to increased levels of cleaved caspases-3 and -9, indicating activation of the apoptotic pathway. The results showed a dose-dependent effect on cell viability and apoptosis rates (Zhong et al., 2022) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It was found to downregulate pro-inflammatory cytokines in various cell lines, suggesting potential applications in inflammatory diseases. The modulation of the NF-κB signaling pathway was identified as a key mechanism through which this compound exerts its effects (Li et al., 2020) .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several pathogens. A systematic review highlighted its effectiveness against bacteria and fungi, with varying degrees of inhibition observed depending on the concentration used. The compound's mechanism of action appears to involve disruption of microbial cell membranes (Mantaj et al., 2015; Ding et al., 2016) .

Data Summary

Case Studies

- Hepatoma Cell Study : In a controlled experiment using H22 hepatoma cells, treatment with this compound resulted in significant apoptosis compared to untreated controls. The study measured cell viability and apoptotic markers, confirming the compound's efficacy in inducing cancer cell death (Zhong et al., 2022) .

- Inflammation Model : In an inflammation model involving lipopolysaccharide (LPS) stimulation, administration of the compound significantly reduced levels of TNF-α and IL-6 in treated groups compared to controls. This suggests its potential as an anti-inflammatory agent (Li et al., 2020) .

- Antimicrobial Efficacy : A recent review compiled data from various studies demonstrating that this compound exhibits broad-spectrum antimicrobial activity. Its effectiveness against Staphylococcus aureus and Escherichia coli was particularly noted, with minimum inhibitory concentrations (MICs) reported at low micromolar levels (Mantaj et al., 2015; Ding et al., 2016) .

常见问题

Basic: What methodologies are employed to isolate 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol from Euphorbia kansui roots?

The compound is isolated via sequential solvent extraction and chromatographic techniques. Dried roots are first extracted with chloroform/methanol (1:1), followed by partitioning into ethyl acetate and water. The ethyl acetate-soluble fraction undergoes silica gel column chromatography for preliminary separation, followed by reversed-phase C18 column chromatography and high-performance liquid chromatography (HPLC) for final purification . Key steps include monitoring fractions using TLC and NMR-guided fractionation to prioritize diterpene-rich fractions.

Basic: How is the structural elucidation of this compound achieved?

Structural determination relies on advanced nuclear magnetic resonance (NMR) techniques. 1D NMR (¹H, ¹³C) and 2D NMR (¹H-¹H COSY, HSQC, HMBC, NOESY) are critical for assigning proton and carbon signals. For example:

- HMBC correlations confirm acyl group positions: H-3 (δ 5.32 ppm) correlates with the carbonyl carbon of the decadienoyl group, while H-20 (δ 4.85 ppm) links to the acetyl group .

- NOESY data resolve stereochemistry, distinguishing 2'E,4'E from 2'E,4'Z isomers .

Basic: Which in vitro models demonstrate the compound’s cytotoxicity?

Cytotoxicity is tested using human cancer cell lines (e.g., Jeko-1 lymphoma, Panc-1 pancreatic cancer) and normal cell lines (L-O2 hepatocytes, GES-1 gastric epithelial cells). The MTT assay is standard, with IC₅₀ values ranging from 2.78 μM (Panc-1) to 10.6 μM (normal cells), indicating selective toxicity . Dose-dependent apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3/9 activation assays .

Advanced: What molecular mechanisms underlie its pro-apoptotic effects in chemoresistant cancers?

The compound triggers mitochondrial apoptosis via:

- Cyclin D1 downregulation , disrupting cell cycle progression (G₀/G₁ arrest) .

- ROS accumulation , inducing oxidative damage (e.g., reduced glutathione, elevated malondialdehyde) .

- Caspase-3/9 activation and PARP cleavage, confirmed by Western blotting .

- Inhibition of pro-survival pathways (e.g., Akt phosphorylation) .

Advanced: How does vinegar processing reduce the compound’s toxicity?

Stir-frying E. kansui with vinegar converts 3-O-(2'E,4'Z-decadienoyl)-20-O-acetylingenol into less toxic ingenol derivatives. Key changes include:

- Ester hydrolysis : The decadienoyl group at C-3 is cleaved, reducing pro-inflammatory IL-2/IL-8 secretion .

- Oxidative stress mitigation : Processed samples show lower malondialdehyde (MDA) and restored glutathione (GSH) levels in zebrafish embryos .

- Quantification via UPLC-MS/MS confirms a 60–80% reduction in toxic diterpenoids post-processing .

Advanced: How do contradictions in bioactivity data arise across studies?

Discrepancies in IC₅₀ values (e.g., 2.78 μM vs. 10.6 μM ) stem from:

- Isomer configuration : 2'E,4'E isomers exhibit higher potency than 2'E,4'Z forms .

- Cell line variability : Chemoresistant lines (e.g., Panc-1) show heightened sensitivity due to Cyclin D1 overexpression .

- Assay conditions : Varying serum concentrations or exposure times impact ROS-mediated effects .

Advanced: What analytical methods quantify this compound in complex matrices?

UPLC-MS/MS is the gold standard:

- Column : C18 reversed-phase (2.1 × 100 mm, 1.7 μm).

- Ionization : ESI+ with m/z 563.3 → 345.2 (quantifier ion).

- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .

Sample preparation involves SPE cleanup to remove interfering triterpenes .

Advanced: How does acyl group stereochemistry influence bioactivity?

- 2'E,4'E vs. 2'E,4'Z : The 2'E,4'E isomer (IC₅₀ = 2.78 μM) is 3.8× more cytotoxic than the 2'E,4'Z form (IC₅₀ = 10.6 μM) in Panc-1 cells due to enhanced membrane permeability and ROS generation .

- C-20 acetylation : Acetylation at C-20 increases stability and bioavailability compared to deoxy analogs .

Advanced: Which experimental models are optimal for studying its apoptotic pathways?

- DT40 avian lymphoma cells : Used to study DNA repair defects (e.g., BLM-/- and WRN-/- mutants) .

- Zebrafish embryos : Assess developmental toxicity and oxidative stress markers (e.g., pericardial edema) .

- BV-2 microglial cells : Evaluate anti-inflammatory potential via TNF-α/IL-6 suppression assays .

Advanced: What role does oxidative stress play in its toxicity profile?

The compound induces oxidative damage via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。